molecular formula C6H8NO2- B1235074 1-Piperideine-6-carboxylate

1-Piperideine-6-carboxylate

Cat. No. B1235074
M. Wt: 126.13 g/mol
InChI Key: CSDPVAKVEWETFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-piperideine-6-carboxylate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 1-piperideine-6-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-piperideine-6-carboxylic acid.

Scientific Research Applications

Enzymatic Formation and Involvement in Antibiotic Biosynthesis

  • 1-Piperideine-6-carboxylate (P6C) plays a key role in the biosynthesis of certain antibiotics. In Streptomyces clavuligerus, a specific enzyme, P6C dehydrogenase, catalyzes the conversion of P6C into alpha-aminoadipic acid, a vital precursor in the production of cephamycin C, an antibiotic. This enzyme is also found in other cephamycin C-producing actinomycetes, implying its significance in antibiotic biosynthesis (Fuente et al., 1997).

Role in Metabolic Pathways and Disease Diagnosis

  • P6C is implicated in various metabolic pathways and can serve as a biomarker in certain diseases. For instance, its accumulation in patients with α-aminoadipic semialdehyde dehydrogenase deficiency leads to pyridoxine-dependent epilepsy. Identification of P6C and related compounds in urine can facilitate early diagnosis and treatment of this condition, reducing the risk of intellectual disability (Kuhara et al., 2020).

Biochemical Synthesis and Transformation

  • P6C also plays a role in the biochemical synthesis and transformation of amino acids. Research demonstrates its involvement in the conversion of L-lysine to pipecolic acid in certain bacteria, suggesting its broader relevance in amino acid metabolism. The detailed study of these biochemical pathways can enhance our understanding of essential biological processes and lead to the discovery of novel compounds (Fujii et al., 2002).

Understanding Enzymatic Mechanisms

  • The study of P6C has also contributed to the understanding of enzymatic mechanisms and their roles in microbial metabolism. For instance, research on the structure and mechanism of P6CDH from Streptomyces clavuligerus has provided insights into the catabolism of lysine and the formation of β-lactam antibiotics, highlighting the enzyme's role in processing P6C (Hasse et al., 2019).

properties

Product Name

1-Piperideine-6-carboxylate

Molecular Formula

C6H8NO2-

Molecular Weight

126.13 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridine-2-carboxylate

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/p-1

InChI Key

CSDPVAKVEWETFG-UHFFFAOYSA-M

Canonical SMILES

C1CC=NC(C1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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